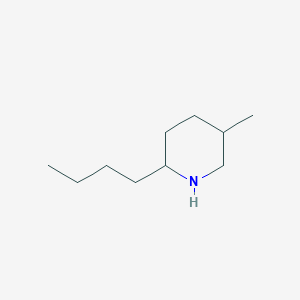

2-Butyl-5-methylpiperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H21N |

|---|---|

Molecular Weight |

155.28 g/mol |

IUPAC Name |

2-butyl-5-methylpiperidine |

InChI |

InChI=1S/C10H21N/c1-3-4-5-10-7-6-9(2)8-11-10/h9-11H,3-8H2,1-2H3 |

InChI Key |

OPZFRVRPNUEJIX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CCC(CN1)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butyl 5 Methylpiperidine and Its Congeners

Stereoselective and Enantioselective Approaches to Piperidine (B6355638) Ring Construction

Achieving control over the stereochemistry of substituted piperidines is a paramount goal in their synthesis, as the biological activity of these compounds is often highly dependent on their three-dimensional arrangement.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries offer a powerful strategy for inducing stereoselectivity in the formation of the piperidine ring. These auxiliaries, which are themselves enantiomerically pure, are temporarily incorporated into the synthetic sequence to direct the formation of a desired stereoisomer. After the key stereocenter-defining step, the auxiliary is removed.

One notable approach employs amino alcohols like (+)-(S,S)-pseudoephedrine as a chiral auxiliary in a diastereoselective Mannich reaction to produce β-aminocarbonyl compounds with high yield and stereoselectivity. rsc.org These intermediates serve as versatile precursors for densely substituted piperidines. rsc.org Another strategy utilizes carbohydrate-based auxiliaries, such as D-arabinopyranosylamine. cdnsciencepub.com A domino Mannich–Michael reaction with Danishefsky's diene and aldimines derived from this chiral auxiliary yields N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com These intermediates can be further functionalized to create a variety of substituted piperidines. cdnsciencepub.com

The use of a phenylglycinol-derived δ-lactam as a chiral auxiliary has also proven effective for the enantioselective synthesis of various piperidine alkaloids. researchgate.net Similarly, a stereoselective α-amidoalkylation has been developed using a chiral and cyclic enamide, leading to α-substituted piperidines of high enantiomeric purity. uni-muenchen.de

| Chiral Auxiliary | Key Reaction | Intermediate | Resulting Piperidine | Ref |

| (+)-(S,S)-Pseudoephedrine | Mannich reaction | β-Aminocarbonyl compound | Densely substituted piperidines | rsc.org |

| D-Arabinopyranosylamine | Domino Mannich-Michael | N-Arabinosyl dehydropiperidinone | Variously disubstituted piperidines | cdnsciencepub.com |

| Phenylglycinol-derived δ-lactam | N/A | (3R,8aS)-5-Oxo-3-phenyl-2,3,6,7,8,8a-hexahydro-5H-oxazolo[3,2-a]pyridine | (R)-Coniine, (2R,6R)-Solenopsin A | researchgate.net |

| Chiral cyclic enamide | α-Amidoalkylation | Amidoalkylation products | α-Substituted piperidines | uni-muenchen.de |

| (R)-tert-Butanesulfinamide | Addition of organolithium | Sulfinyl imine adducts | (+)- and (−)-Isosolenopsin A | scispace.com |

Asymmetric Catalysis in Ring Formation

Asymmetric catalysis provides a more atom-economical approach to enantioselective piperidine synthesis, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomerically enriched product.

Rhodium-catalyzed asymmetric [2+2+2] cycloadditions have been developed, using a cleavable tether, to construct polysubstituted piperidines. nih.gov This method brings together an alkyne, alkene, and isocyanate to form the piperidine ring with good yield and high enantioselectivity. nih.gov Another rhodium-catalyzed process involves the asymmetric reductive Heck reaction of arylboronic acids with pyridine (B92270) derivatives to furnish 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. snnu.edu.cn

Iridium catalysts have also been employed for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts, yielding chiral piperidines. mdpi.com Furthermore, organocatalysis has emerged as a powerful tool. For instance, a quinoline-based organocatalyst can promote the enantioselective intramolecular aza-Michael reaction of N-tethered alkenes to produce 2,5- and 2,5,5-substituted piperidines. mdpi.comrsc.org

| Catalyst Type | Reaction | Substrates | Product | Ref |

| Rhodium(I) | [2+2+2] Cycloaddition | Alkyne, Alkenyl isocyanate | Polysubstituted piperidines | nih.gov |

| Rhodium | Asymmetric Reductive Heck | Arylboronic acid, Pyridine derivative | 3-Substituted piperidines | snnu.edu.cn |

| Iridium(I) | Asymmetric Hydrogenation | 2-Substituted pyridinium salt | Chiral piperidines | mdpi.com |

| Chiral Phosphepine | [4+2] Annulation | Imine, Allene | Functionalized piperidines | nih.gov |

| Quinoline (B57606) Organocatalyst | Intramolecular aza-Michael | N-tethered alkene | 2,5- and 2,5,5-Substituted piperidines | mdpi.comrsc.org |

Enantiomeric Resolution Techniques

Kinetic resolution is a technique used to separate a racemic mixture of chiral molecules. This method relies on the differential reaction rates of the two enantiomers with a chiral resolving agent or catalyst.

A catalytic kinetic resolution of disubstituted piperidines has been achieved using achiral N-heterocyclic carbenes (NHCs) and chiral hydroxamic acids. nih.gov This method has demonstrated practical selectivity factors for various disubstituted piperidines, including 2,3- and 2,5-disubstituted isomers. nih.gov Interestingly, a pronounced conformational effect was observed, where the cis-isomers reacted faster and with higher selectivity than the trans-isomers. nih.gov This has been attributed to a preference for the acylation of conformers where the α-substituent is in an axial position. nih.gov Classical resolution of racemic mixtures, such as that of (±)-2-methylpiperidine, followed by further synthetic modifications, also represents a viable route to enantiomerically pure piperidine derivatives. nih.gov

Total and Formal Syntheses of 2-Butyl-5-methylpiperidine and Analogues

The total synthesis of natural products containing the this compound core, such as solenopsin (B1210030), and their analogs, has been a significant area of research. These efforts have led to the development of various cyclization and ring-forming strategies.

Cyclization Strategies (e.g., Radical Cyclization, Reductive Cyclization)

Cyclization reactions are fundamental to the construction of the piperidine ring from acyclic precursors. Radical cyclizations have been employed, for example, in the 5-exo cyclization of 2-methylene-N-substituted aziridines to yield 5-methylene piperidines, which can be subsequently hydrogenated to give 2,5-disubstituted piperidines. whiterose.ac.uk Reductive cyclization of 6-oxoamino acid derivatives is another strategy to form 2,6-disubstituted piperidines. whiterose.ac.uk

A general approach for synthesizing densely substituted piperidines involves a diastereoselective Mannich reaction followed by cyclization. rsc.org Furthermore, intramolecular hydroamination/cyclization reactions catalyzed by iron(III) have been shown to be highly efficient and diastereoselective for producing trans-2,5-disubstituted pyrrolidines, with potential extension to piperidine synthesis. csic.es The synthesis of solenopsin analogs has been achieved by starting with 4-chloropyridine (B1293800) and alkyl magnesium halides, followed by lithiation and reduction. nih.gov Another route to solenopsin analogs involves the deprotonation of dimethylpyridines followed by the addition of alkyl bromides and subsequent hydrogenation. nih.govresearchgate.net

Ring-Closing Metathesis Applications

Ring-closing metathesis (RCM) has become a powerful and widely used method for the synthesis of carbo- and heterocyclic compounds, including piperidines. clockss.org This reaction, often catalyzed by ruthenium-based complexes, involves the formation of a cyclic olefin from a diene precursor. clockss.org

RCM has been successfully applied in the formal synthesis of various piperidine and indolizidine alkaloids. researchgate.netresearchgate.net For instance, the synthesis of trans-(3S)-amino-(4R)-alkylpiperidines has been achieved using RCM of a diene intermediate derived from D-serine. acs.org The piperidine ring of certain tobacco alkaloids has also been constructed via an RCM reaction of a diethylenic amine intermediate. nih.gov The synthesis of 2-dienyl-substituted piperidines has been accomplished through a double reductive amination cascade, where the dienetricarbonyliron complex acts as a chiral auxiliary, followed by removal of the iron moiety. nih.gov

| Strategy | Key Reaction | Starting Material | Product | Ref |

| Radical Cyclization | 5-exo cyclization | 2-Methylene-N-substituted aziridine | 5-Methylene piperidine | whiterose.ac.uk |

| Reductive Cyclization | Reductive cyclization | 6-Oxoamino acid derivative | 2,6-Disubstituted piperidine | whiterose.ac.uk |

| Ring-Closing Metathesis | RCM | Diene intermediate from D-serine | trans-(3S)-Amino-(4R)-alkylpiperidine | acs.org |

| Ring-Closing Metathesis | RCM | Diethylenic amine intermediate | Piperidine ring of tobacco alkaloids | nih.gov |

| Double Reductive Amination | Cascade reaction | 1,5-Keto-aldehyde with dienetricarbonyliron complex | 2-Dienyl-substituted piperidine | nih.gov |

Multi-Component Reactions for Piperidine Synthesis

The synthesis of highly substituted piperidine rings, the core structure of this compound and its congeners, has been significantly advanced by the advent of multi-component reactions (MCRs). bas.bg MCRs are highly efficient chemical processes where three or more reactants combine in a single, one-pot operation to form a complex product that incorporates substantial portions of all the starting materials. beilstein-journals.org This strategy is celebrated for its economic, energy-efficient, and environmentally friendly nature compared to traditional multi-step syntheses. bas.bgbeilstein-journals.org

A common MCR approach for synthesizing functionalized piperidines involves the condensation of aldehydes, amines, and β-dicarbonyl compounds. beilstein-journals.org The reaction mechanism often proceeds through the formation of enamine and imine intermediates, which then undergo subsequent inter- and intramolecular Mannich-type reactions to construct the piperidine ring. beilstein-journals.org The versatility of this method allows for the generation of a wide array of structurally diverse piperidines by simply varying the initial components.

Various catalysts have been employed to facilitate these transformations under mild conditions, enhancing their efficiency and applicability. These include:

Nano-crystalline solid acids like nano-sulfated zirconia and nano-ZSM-5 zeolites. bas.bg

Lewis acids such as Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O). taylorfrancis.com

Organocatalysts like L-proline. bas.bg

Halogen-based catalysts, for instance, tetrabutylammonium (B224687) tribromide (TBATB) and PEG-embedded potassium tribromide. beilstein-journals.orgtaylorfrancis.com

Another powerful MCR is the nitro-Mannich (or aza-Henry) reaction, where a nitroalkane reacts with an imine to produce a β-nitroamine, a versatile intermediate for further transformations into piperidine structures. researchgate.net A pseudo five-component reaction has also been developed, utilizing aromatic aldehydes, ammonium (B1175870) acetate (B1210297), β-nitrostyrenes, and Meldrum's acid to create highly functionalized piperidines. acs.org These MCRs represent a powerful toolkit for the diversity-oriented synthesis of complex piperidine scaffolds.

Table 1: Examples of Catalysts in Multi-Component Piperidine Synthesis

| Catalyst Type | Specific Example(s) | Reactant Types | Reference |

| Nano-crystalline Solid Acids | Nano-sulfated zirconia, nano-ZSM-5 | 1,3-dicarbonyls, amines, aldehydes | bas.bg |

| Lewis Acids | ZrOCl₂·8H₂O, InCl₃, ZrCl₄ | Aldehydes, amines, acetoacetic esters | bas.bgtaylorfrancis.com |

| Organocatalysts | L-proline | General piperidine synthesis | bas.bg |

| Halogen-Based Catalysts | Tetrabutylammonium tribromide (TBATB) | Aldehydes, amines, β-keto esters | beilstein-journals.orgtaylorfrancis.com |

Functional Group Interconversions and Derivatization Strategies on the Piperidine Core

Once the piperidine core is assembled, subsequent functionalization is crucial for creating specific analogs like this compound and for exploring structure-activity relationships. These transformations involve modifying existing functional groups or introducing new ones onto the heterocyclic ring.

Alkylation and Acylation Reactions

Alkylation and acylation are fundamental reactions for derivatizing the piperidine nitrogen. The secondary amine in a piperidine ring, such as in a precursor to this compound, is nucleophilic and can readily react with alkylating or acylating agents. vulcanchem.com

N-Alkylation: This reaction involves treating the piperidine with an alkyl halide or another suitable electrophile. The stereochemistry of N-alkylation can be influenced by the steric environment around the nitrogen atom. acs.org For instance, alkylation of 2-lithio-N-methylpiperidines has been studied to understand the scope and stereochemical outcome of C-alkylation adjacent to the nitrogen. acs.org Radiolabeled alkyl groups, such as IC[³H], can also be introduced via N-alkylation to prepare radiolabeled piperidine analogs for specific studies. google.com

N-Acylation: This involves reacting the piperidine with an acyl chloride, anhydride (B1165640), or carboxylic acid (using coupling agents). Acylation is a common strategy to introduce a variety of substituents. google.com For example, acylation of a piperidine intermediate with acetic anhydride can yield the corresponding acetate derivative. google.com

These reactions are not only essential for synthesizing target molecules but also for installing protecting groups, such as the Boc (tert-butoxycarbonyl) group, which are vital in multi-step synthetic sequences.

Stereocontrolled Functionalization at C-2 and C-5 Positions

Achieving specific stereochemistry at the C-2 and C-5 positions, as seen in this compound, is a significant synthetic challenge that requires sophisticated stereoselective methods. The relative and absolute configuration of these substituents profoundly influences the molecule's biological and physical properties.

Several strategies have been developed to control the stereochemistry of 2,5-disubstituted piperidines:

Cyclization Cascades: Diastereoselective reductive cyclization of amino acetals, which can be prepared via a nitro-Mannich reaction, is one approach. The stereochemistry established in the initial Mannich reaction is retained during the subsequent cyclization to form the piperidine ring. mdpi.com

Organocatalysis: The use of chiral organocatalysts, such as quinoline derivatives in combination with an acid co-catalyst, can promote the enantioselective intramolecular aza-Michael reaction of N-tethered alkenes to yield enantiomerically enriched 2,5-disubstituted piperidines. mdpi.comnih.gov

Substrate-Controlled Cyclizations: A modular and diastereoselective (5+1) cyclization approach can afford cis-2,5-disubstituted piperidines. chemrxiv.org The diastereoselectivity of this process can be influenced by reaction conditions, such as the presence of water. chemrxiv.org

Ring-Opening of Chiral Precursors: A stereoselective route starting from the palladium(0)-catalyzed nucleophilic ring-opening of vinyl epoxides can provide stereodefined amino alcohol derivatives. researchgate.net These intermediates can then be cyclized to form specific 2,5-disubstituted piperidine alkaloids. researchgate.net

Hydrogenation: The hydrogenation of 2-substituted-5-methylene piperidines or other unsaturated precursors can lead to 2,5-disubstituted piperidines. The stereoselectivity of the hydrogenation can be influenced by the protecting group on the nitrogen atom. whiterose.ac.uk

Introduction of Diverse Substituents for Structural Probing

The systematic introduction of a variety of substituents onto the piperidine scaffold is a key strategy in medicinal chemistry for probing structure-activity relationships (SAR). By creating a library of analogs with different functional groups, researchers can identify the structural features essential for a desired biological effect.

For instance, in the development of analogs, modifications can be made at various positions. The synthesis of a series of 1,4'-bipiperidine analogs involved derivatization with a wide range of aryl- and heteroarylsulfonyl chlorides to explore the impact of these substituents. nih.gov This study demonstrated how changing the size and electronic properties of substituents can dramatically affect activity. For example, a 4-methyl substituted analog showed high potency, whereas increasing the alkyl substituent size (ethyl, isopropyl, or t-butyl) led to a loss of activity. nih.gov

Other strategies for introducing diversity include:

Functional Group Transformation: A nitro group can be reduced to an amine, which can then be further derivatized. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C or C-N bonds, attaching new aryl or alkyl groups to the piperidine ring or its substituents. chemrxiv.org

Modification of Side Chains: An alcohol functional group on a substituent can be oxidized to a ketone, which can then undergo further reactions like Grignard additions to introduce new groups. google.com

These derivatization strategies allow for a fine-tuning of the molecule's properties, such as lipophilicity, hydrogen bonding capacity, and steric profile, to optimize its interaction with a biological target.

Advanced Spectroscopic and Crystallographic Elucidation of 2 Butyl 5 Methylpiperidine Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of organic molecules in solution. For a disubstituted piperidine (B6355638) like 2-butyl-5-methylpiperidine, a combination of one-dimensional and two-dimensional NMR experiments is essential to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to define the compound's stereochemistry and conformational dynamics.

Two-dimensional (2D) NMR experiments are critical for assembling the molecular structure by revealing through-bond and through-space correlations between nuclei.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is the primary method for assigning which protons are attached to which carbons. For this compound, the HSQC spectrum would show cross-peaks connecting the signals of each proton to the signal of the carbon it is attached to, simplifying the complex ¹H and ¹³C spectra.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum identifies protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of proton spin systems. For instance, one could trace the connectivity from the methyl protons of the butyl group all the way to the proton at the C2 position of the piperidine ring. Similarly, the protons on the piperidine ring (from C2 to C6) would show sequential correlations. nih.gov

TOCSY (Total Correlation Spectroscopy): TOCSY is similar to COSY but reveals correlations between all protons within a given spin system, not just immediate neighbors. ipb.pt This is particularly useful for identifying all protons belonging to the butyl group from a single cross-peak, and separately, all protons of the piperidine ring. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²J_CH_ and ³J_CH_). It is invaluable for connecting different spin systems and piecing together the complete carbon skeleton. researchgate.net For example, HMBC would show a correlation between the methyl protons at C5 and the ring carbons C4 and C6, confirming the position of the methyl group. Likewise, correlations between the C2 proton and the carbons of the butyl chain would secure the linkage of the substituent at the C2 position. nih.govnih.gov

A hypothetical assignment of the NMR data for this compound based on these techniques is presented below.

Interactive Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| Piperidine Ring | ||||

| C2 | ~58.0 | ~2.7 (m) | C3, C4', C1' | H3, H1' |

| C3 | ~30.0 | ~1.7 (m), ~1.3 (m) | C2, C4, C5 | H2, H4 |

| C4 | ~29.0 | ~1.8 (m), ~1.1 (m) | C2, C3, C5, C6, C-Me | H3, H5 |

| C5 | ~31.0 | ~1.6 (m) | C3, C4, C6, C-Me | H4, H6, H-Me |

| C6 | ~47.0 | ~2.9 (m), ~2.4 (m) | C2, C4, C5 | H5 |

| Butyl Group | ||||

| C1' | ~40.0 | ~1.5 (m), ~1.3 (m) | C2, C2', C3' | H2, H2' |

| C2' | ~29.5 | ~1.4 (m) | C1', C3', C4' | H1', H3' |

| C3' | ~22.8 | ~1.3 (m) | C1', C2', C4' | H2', H4' |

| C4' | ~14.1 | ~0.9 (t) | C2', C3' | H3' |

| Methyl Group | ||||

| C-Me (at C5) | ~19.5 | ~0.9 (d) | C4, C5, C6 | H5 |

The relative stereochemistry of the butyl and methyl substituents (i.e., cis or trans) is determined by analyzing proton-proton coupling constants (³J_HH_) and through-space Nuclear Overhauser Effect (NOE) correlations.

Coupling Constants (J-values): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them. In a chair conformation, the coupling between two axial protons (J_ax-ax_) is typically large (10-13 Hz), while axial-equatorial (J_ax-eq_) and equatorial-equatorial (J_eq-eq_) couplings are smaller (2-5 Hz). By analyzing the multiplicity and J-values of the ring protons, particularly H2 and H5, the preferred orientation (axial or equatorial) of the substituents can be deduced. nih.gov

NOE Correlations: The Nuclear Overhauser Effect is observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is used to map these spatial relationships. nih.gov

In a trans isomer with both substituents in the more stable equatorial positions, a NOESY experiment would show strong correlations between the axial protons at C2, C4, and C6. The equatorial proton at C2 would show an NOE to the equatorial protons at C3.

In a cis isomer , where one substituent is axial and the other equatorial, specific NOE correlations would reveal this arrangement. For example, if the C2-butyl group were axial, its proton (H2) would show strong NOE correlations to the axial protons at C4 and C6.

Piperidine rings are not static; they undergo dynamic processes, primarily ring inversion (chair-chair interconversion) and, for secondary amines, nitrogen inversion. acs.orgcdnsciencepub.com Dynamic NMR involves recording spectra at different temperatures to study these equilibria. acs.orgoptica.org

Chair-Chair Interconversion: At room temperature, the chair-chair inversion of the piperidine ring is usually fast on the NMR timescale, resulting in averaged signals. As the temperature is lowered, this process slows down. At the coalescence temperature, the signals for the individual conformers broaden significantly. acs.org At even lower temperatures (the slow-exchange regime), separate signals for each distinct chair conformation can be observed.

Conformational Preference: For 2,5-disubstituted piperidines, there is an equilibrium between two chair conformers. For the trans isomer, the di-equatorial conformation is generally much more stable than the di-axial conformation. For the cis isomer, two different chair conformations (one with axial-butyl/equatorial-methyl and the other with equatorial-butyl/axial-methyl) would be in equilibrium. The ratio of these conformers, and thus their relative stability (ΔG°), can be determined by integrating the signals at low temperatures. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, crucial information about the molecule's substructures.

High-Resolution Mass Spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of a molecule's elemental composition. nih.govscispace.com For this compound, the molecular formula is C₁₀H₂₁N.

Molecular Formula Validation: HRMS would provide an exact mass for the protonated molecule [M+H]⁺. The calculated exact mass for C₁₀H₂₂N⁺ is 156.1747. An experimental HRMS measurement matching this value would confirm the molecular formula, distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). rsc.orgnih.gov

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). nih.gov Analyzing the resulting fragment ions helps to piece together the molecular structure. researchgate.net For amines and piperidine derivatives, the most characteristic fragmentation is α-cleavage. libretexts.orgmiamioh.edu

α-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. For this compound, two primary α-cleavage pathways are expected:

Loss of the butyl group: Cleavage of the bond between C2 and the butyl group would result in the loss of a butyl radical (•C₄H₉), leading to a stable iminium ion fragment.

Ring cleavage: Cleavage of the C2-C3 bond within the ring is another form of α-cleavage that would lead to a characteristic ring-opened fragment ion.

Other Fragmentations: Loss of the methyl group is less likely as a primary fragmentation but can occur. Further fragmentation of the primary ions would lead to a cascade of smaller ions, creating a unique fragmentation fingerprint for the molecule. msu.edulibretexts.org

Interactive Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = m/z 156)

| Fragment m/z | Proposed Loss | Fragment Structure/Description |

| 99 | Loss of C₄H₉• (Butyl radical) | α-cleavage at C2, loss of the butyl substituent. |

| 84 | Loss of C₅H₁₁• | α-cleavage involving C6 and subsequent rearrangement. |

| 57 | Butyl cation (C₄H₉⁺) | Charge retained on the butyl fragment. |

| 43 | Propyl cation (C₃H₇⁺) | Further fragmentation of the butyl group. |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

The piperidine ring, a six-membered heterocycle, has characteristic vibrational modes that are well-documented. nepjol.info The presence of the secondary amine (-NH-) group is a key feature. The N-H stretching vibration typically appears as a moderate to weak band in the IR spectrum between 3300 and 3500 cm⁻¹. researchgate.net In the Raman spectrum, this vibration is often weak. The C-N stretching vibrations of the piperidine ring are typically observed in the fingerprint region, between 1250 and 1020 cm⁻¹. researchgate.net

The butyl and methyl substituents on the piperidine ring introduce additional vibrational modes. The C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the butyl chain and the piperidine ring appear in the 2850-3000 cm⁻¹ region. westmont.edu Specifically, asymmetric and symmetric stretching modes for CH₃ and CH₂ can often be resolved. westmont.edu C-H bending vibrations for these groups are found in the 1470-1350 cm⁻¹ range. nepjol.info

Quantum chemical calculations on related molecules, such as 2-methylpiperidine, have shown that the conformation of the substituents can be determined through vibrational spectroscopy. acs.org For this compound, the spectra would be expected to reflect the most stable chair conformation where the larger butyl group and the methyl group likely occupy equatorial positions to minimize steric hindrance. acs.orgwikipedia.org Differences in the vibrational spectra of different polymorphs, should they exist, could be interpreted in terms of molecule-molecule interactions in the crystal lattice. americanpharmaceuticalreview.com

A summary of the expected characteristic vibrational frequencies for this compound is presented in the table below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typically Strong In |

| N-H Stretch | 3300 - 3500 | IR |

| C-H Stretch (Alkyl) | 2850 - 3000 | IR, Raman |

| CH₂ Bending (Scissoring) | ~1470 - 1440 | IR |

| CH₃ Bending (Asymmetric/Symmetric) | ~1460, ~1375 | IR |

| C-N Stretch | 1020 - 1250 | IR |

| Piperidine Ring Vibrations | 800 - 1200 | IR, Raman |

This table is generated based on typical vibrational frequencies for substituted piperidines and related aliphatic amines. researchgate.netnepjol.inforesearchgate.net

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique provides precise coordinates of all atoms in the crystal lattice, allowing for the unambiguous determination of bond lengths, bond angles, torsional angles, and, crucially, the absolute stereochemistry of chiral centers. wikipedia.orgnih.gov

For this compound, which has two chiral centers at the C2 and C5 positions, X-ray crystallography of a suitable single crystal would elucidate its absolute configuration (e.g., (2R, 5S), (2S, 5R), etc.). This is a critical aspect of its chemical identity, as different stereoisomers can have different properties and biological activities. The technique has been successfully used to confirm the absolute stereochemistry of related substituted piperidine compounds. google.com

Furthermore, the crystallographic data would reveal the compound's preferred conformation in the solid state. Piperidine and its derivatives typically adopt a chair conformation, similar to cyclohexane (B81311), to minimize ring strain. wikipedia.orgrsc.org The substituents can be in either axial or equatorial positions. Due to steric considerations, it is highly probable that the bulkier 2-butyl and the 5-methyl groups both occupy equatorial positions to minimize unfavorable 1,3-diaxial interactions. rsc.orgafasci.com X-ray analysis would confirm this hypothesis and provide precise torsional angles defining the ring pucker and substituent orientation.

Studies on related substituted piperidines have established typical bond lengths and angles for the piperidine ring. These values provide a benchmark for understanding the structure of this compound.

| Structural Parameter | Typical Value |

| C-N Bond Length | ~1.47 Å |

| C-C Bond Length | ~1.52 Å |

| C-C-C Bond Angle | ~111° |

| C-N-C Bond Angle | ~112° |

| C-C-N Bond Angle | ~110° |

| Substituent Position | Equatorial (Predicted) |

| Ring Conformation | Chair (Predicted) |

This table presents typical values for substituted piperidine rings based on crystallographic studies of related compounds. The process would involve growing a single crystal of high quality, which can sometimes be a rate-limiting step, followed by diffraction data collection and structure refinement. nih.gov

Conformational Analysis and Stereodynamics of 2 Butyl 5 Methylpiperidine

Chair Conformation Equilibria and Inversion Barriers

The piperidine (B6355638) ring, much like cyclohexane (B81311), predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. This chair form can undergo a dynamic process of ring inversion, rapidly interconverting between two distinct chair conformations. For the parent piperidine molecule, this process has an activation energy barrier of approximately 10.4 kcal/mol. chemrxiv.org

The introduction of substituents at the 2- and 5-positions gives rise to cis and trans diastereomers, each with its own unique conformational equilibrium. The relative stability of the conformers in these equilibria is primarily governed by the steric demand of the substituents and their preference for the more spacious equatorial position over the sterically hindered axial position.

The energy difference between an axial and equatorial substituent is quantified by its conformational free energy, or "A-value," which represents the energetic penalty (ΔG°) of placing that substituent in an axial position. wikipedia.org While originally determined for cyclohexane systems, these values provide a reliable estimate for piperidine rings. nih.gov

| Substituent | A-Value (kcal/mol) |

|---|---|

| Methyl (-CH₃) | 1.7 |

| n-Butyl (-CH₂CH₂CH₂CH₃) | 2.1 |

cis-2-Butyl-5-methylpiperidine: The cis isomer can exist as an equilibrium between a diequatorial (2e,5e) and a diaxial (2a,5a) conformer. The energetic cost of the diaxial conformer can be estimated by summing the A-values of the two axial groups, leading to a substantial destabilization of approximately 3.8 kcal/mol (1.7 + 2.1). Consequently, the equilibrium overwhelmingly favors the diequatorial conformer.

trans-2-Butyl-5-methylpiperidine: The trans isomer exists as an equilibrium between two axial-equatorial conformers. One conformer has an axial butyl group and an equatorial methyl group (2a,5e), while the other has an equatorial butyl group and an axial methyl group (2e,5a). The relative stability is determined by the difference in the A-values of the two substituents. The conformer with the larger butyl group in the equatorial position (2e,5a) is more stable. The free energy difference is approximately 0.4 kcal/mol (2.1 - 1.7), favoring the conformer with the equatorial butyl group.

The energy barrier to ring inversion in substituted piperidines is influenced by the substituents, but the primary contribution remains the torsional strain during the transition to a half-chair or twist-boat state. rsc.org

Impact of Butyl and Methyl Substituents on Ring Conformation

The preference for equatorial substitution is a direct consequence of avoiding destabilizing steric interactions, particularly 1,3-diaxial interactions. An axial substituent experiences steric repulsion with the two other axial atoms (hydrogens or heteroatoms) on the same side of the ring.

For the cis isomer, the diequatorial conformer is highly favored as it places both the butyl and methyl groups in the sterically unhindered equatorial positions. The alternative diaxial conformer would suffer from severe steric strain due to the axial butyl group interacting with the axial hydrogen at C4 and the axial methyl group interacting with the axial hydrogen at C3 and the nitrogen's lone pair or N-H bond.

| Isomer | Most Stable Conformer | Primary Reason for Stability |

|---|---|---|

| cis | Diequatorial (2e, 5e) | Avoids all significant 1,3-diaxial steric interactions. |

| trans | Equatorial-Butyl, Axial-Methyl (2e, 5a) | Places the sterically larger butyl group in the favored equatorial position. |

Computational Validation of Conformational Preferences

In the absence of experimental data, computational chemistry provides a powerful tool for validating and quantifying the conformational preferences of molecules like this compound. researchgate.net Modern quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, are routinely used to investigate the stereodynamics of cyclic systems. rsc.orgrsc.orgresearchgate.net

A typical computational approach would involve:

Conformational Search: Identifying all possible low-energy structures, including various chair and twist-boat conformers for both cis and trans isomers.

Geometry Optimization: Calculating the lowest energy geometry for each conformer using a specific level of theory and basis set (e.g., B3LYP/6-31G(d)).

Energy Calculation: Determining the relative Gibbs free energies (ΔG) of the optimized conformers to predict their equilibrium populations. researchgate.net

Transition State Analysis: Mapping the potential energy surface for the ring inversion pathway to calculate the activation energy barriers between chair conformers. chemrxiv.org

Such calculations would be expected to confirm that non-chair conformations (like twist-boat) are significantly higher in energy. They would also provide precise energy differences between the chair conformers, validating the predictions made using A-values.

| Conformer | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Equilibrium Population (%) |

|---|---|---|

| Equatorial-Butyl, Axial-Methyl (2e, 5a) | 0.00 (Reference) | ~67% |

| Axial-Butyl, Equatorial-Methyl (2a, 5e) | +0.45 | ~33% |

Note: These values are illustrative, based on A-value differences, and represent the type of data that a DFT calculation would provide.

Stereochemical Implications for Molecular Recognition

The specific, stable three-dimensional shape adopted by each stereoisomer of this compound is critical for its interaction with other chiral molecules, a process known as molecular recognition. nih.gov This is particularly relevant in pharmacology, where the piperidine scaffold is a key component of many drugs that interact with specific biological receptors. nih.govresearchgate.net

The cis and trans isomers of this compound present fundamentally different topographies.

The most stable cis isomer (diequatorial) will have both alkyl groups positioned roughly in the plane of the ring, creating a specific spatial profile.

The most stable trans isomer (equatorial butyl, axial methyl) will have its larger butyl group in the ring plane and its methyl group projecting perpendicular to it.

These distinct shapes, along with the orientation of the nitrogen atom's lone pair of electrons (which often acts as a hydrogen bond acceptor or a point of protonation), mean that the two isomers will bind to a chiral receptor or enzyme active site with different affinities and orientations. nih.gov It is common for one stereoisomer of a drug to be highly active while the other is significantly less active or even inactive. nih.gov Therefore, controlling the stereochemistry during the synthesis of such piperidine derivatives is essential for achieving the desired biological activity. whiterose.ac.uk

Computational Chemistry and Theoretical Studies on 2 Butyl 5 Methylpiperidine

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the molecular properties of piperidine (B6355638) derivatives. researchgate.netcuny.edu These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For substituted piperidines, methods like B3LYP combined with basis sets such as 6-31G(d) or 6-311++G(d,p) have been shown to provide reliable results for geometry and vibrational frequencies that correlate well with experimental data. researchgate.netderpharmachemica.com

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. In piperidine derivatives, the HOMO is typically localized on the nitrogen atom, specifically its lone pair of electrons. nih.goviucr.org This indicates that the nitrogen is the most electron-rich part of the molecule and is prone to donating electrons. The LUMO is generally distributed over the antibonding σ-orbitals of the C-H and C-C bonds of the piperidine ring. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. For piperidine derivatives, the MEP map consistently shows a region of negative electrostatic potential (typically colored red) around the nitrogen atom, which arises from its lone pair of electrons. asianpubs.orgresearchgate.net This region signifies the most likely site for electrophilic attack or protonation. Conversely, the regions around the hydrogen atoms, particularly the N-H proton, exhibit a positive electrostatic potential (blue), identifying them as electrophilic centers. The alkyl substituents (butyl and methyl groups) would have a largely neutral (green) potential. researchgate.net

| Computational Property | Predicted Characteristics for 2-Butyl-5-methylpiperidine (based on analogs) | Reference |

| HOMO Localization | Primarily on the nitrogen lone pair. | nih.goviucr.org |

| LUMO Localization | Distributed across σ* orbitals of the ring. | nih.gov |

| HOMO-LUMO Gap (Eg) | A smaller gap indicates higher chemical reactivity. | iucr.org |

| MEP Negative Region | Concentrated around the nitrogen atom, indicating the nucleophilic center. | asianpubs.orgresearchgate.net |

| MEP Positive Region | Located around the N-H proton and C-H protons, indicating electrophilic sites. | asianpubs.orgresearchgate.net |

Based on the electronic structure analysis:

Nucleophilic Site: The primary nucleophilic site in this compound is unequivocally the nitrogen atom. Its lone pair, represented by the HOMO, makes it a strong electron donor and a base. It readily participates in reactions with electrophiles and is the site of protonation. nih.govekb.eg

Electrophilic Sites: The most significant electrophilic site is the hydrogen atom attached to the nitrogen (N-H). Additionally, the hydrogen atoms on the carbons alpha to the nitrogen (C2 and C6) can exhibit slight electrophilic character due to the inductive effect of the nitrogen atom. However, these are much weaker electrophilic sites compared to the N-H proton. The MEP map visually confirms these predictions. researchgate.net

Computational methods are widely used to predict spectroscopic data, which aids in structure elucidation.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. researchgate.netd-nb.infonih.gov For this compound, calculations would predict distinct shifts for the butyl and methyl protons and carbons, as well as for each proton and carbon on the piperidine ring, taking into account their specific stereochemical environment (axial vs. equatorial). The accuracy of these predictions has been benchmarked against experimental data for a wide range of organic molecules, with mean absolute errors often less than 0.2 ppm for ¹H and 2 ppm for ¹³C. d-nb.infomdpi.com

| Nucleus | Typical Predicted ¹H Chemical Shift Range (ppm) for Alkylpiperidines | Typical Predicted ¹³C Chemical Shift Range (ppm) for Alkylpiperidines |

| Ring CH (α to N) | 2.5 - 3.1 | 45 - 60 |

| Ring CH₂ (β, γ to N) | 1.2 - 1.8 | 20 - 35 |

| Substituent CH₃ | 0.8 - 1.2 | 15 - 25 |

| Substituent CH₂/CH | 1.1 - 1.7 | 20 - 40 |

Note: These are generalized ranges based on piperidine derivatives. Actual values depend on the specific conformer, solvent, and computational method. d-nb.infomdpi.com

Vibrational Frequencies: DFT and ab initio calculations can compute the harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.netacs.org For this compound, key predicted vibrations would include the N-H stretching mode (typically around 3350 cm⁻¹), C-H stretching modes of the ring and alkyl groups (2800-3000 cm⁻¹), and various bending and rocking modes (fingerprint region, <1500 cm⁻¹). researchgate.netderpharmachemica.com Theoretical calculations help in assigning the bands observed in experimental spectra. researchgate.net

Molecular Dynamics and Molecular Mechanics Simulations

While quantum calculations are excellent for electronic properties and small conformational changes, molecular mechanics (MM) and molecular dynamics (MD) are better suited for exploring the broader conformational landscape and intermolecular interactions over time. researchgate.netacs.org

The piperidine ring exists predominantly in a chair conformation, similar to cyclohexane (B81311). wikipedia.org For this compound, several stereoisomers (cis/trans) and conformers are possible. The key conformational questions involve:

Ring Conformation: The chair form is the most stable. Boat or twist-boat conformations are significantly higher in energy and generally not populated under normal conditions. acs.org

Substituent Orientation: The bulky butyl group at the C2 position and the methyl group at the C5 position will strongly prefer to occupy equatorial positions to minimize steric hindrance (1,3-diaxial interactions). wikipedia.orgacs.org

N-H Orientation: The hydrogen on the nitrogen can be either axial or equatorial. In unsubstituted piperidine, the equatorial conformer is more stable by about 0.2-0.7 kcal/mol. wikipedia.org The presence of alkyl substituents can influence this preference.

Molecular mechanics force fields (like MM3) and molecular dynamics simulations can be used to calculate the relative energies of these different conformers and the energy barriers for interconversion (e.g., ring inversion and nitrogen inversion). acs.orgacs.org For N-methylpiperidine, the equatorial preference is much stronger (around 3.16 kcal/mol), highlighting the significant steric effect of N-substituents. wikipedia.org

| Conformer Feature | Predicted Stability for this compound | Rationale / Analogous Data | Reference |

| Ring Shape | Chair conformation is highly preferred. | General for piperidine rings. | wikipedia.org |

| C2-Butyl Group | Equatorial orientation is strongly favored. | Minimizes steric strain; preference for alkyl groups is high. | acs.org |

| C5-Methyl Group | Equatorial orientation is strongly favored. | Minimizes steric strain. | cdnsciencepub.com |

| N-H Proton | Equatorial orientation is likely favored. | Equatorial N-H is more stable in piperidine itself. | wikipedia.org |

Molecular dynamics (MD) simulations are particularly powerful for modeling how a molecule interacts with its environment, such as a solvent or a biological receptor, over time. d-nb.infonih.gov An MD simulation of this compound in a solvent like water would reveal:

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, and the nitrogen lone pair can act as a hydrogen bond acceptor. MD simulations can quantify the lifetime and geometry of these hydrogen bonds with solvent molecules.

Solvation Shell: The simulations would show how water molecules arrange themselves around the solute molecule, forming a solvation shell. The hydrophobic butyl and methyl groups would influence the local water structure.

Dynamic Behavior: MD tracks the molecule's movements, including ring puckering, rotation of the alkyl side chains, and nitrogen inversion, providing a dynamic picture that complements the static views from quantum calculations. acs.org These simulations are crucial for understanding how the molecule behaves in a realistic chemical or biological context. nih.govarabjchem.org

Quantitative Structure-Activity Relationship (QSAR) and Structural Analogue Studies (Theoretical Basis)

Quantitative Structure-Activity Relationship (QSAR) studies represent a computational and theoretical approach to understanding how the chemical structure of a compound influences its biological activity. For piperidine derivatives, including structural analogues of this compound, QSAR models are developed to correlate physicochemical properties with activities such as toxicity or receptor binding affinity. nih.govtsijournals.com These models are built upon the principle that the activity of a molecule is a function of its structural features, which can be quantified using molecular descriptors.

The theoretical basis of QSAR for a compound like this compound involves the calculation of various molecular descriptors that characterize its topology, geometry, and electronic properties. These descriptors for analogous piperidine structures have included topological indices, van der Waals volume, and electronic parameters like the energy of the Highest Occupied Molecular Orbital (HOMO). nih.govnih.gov For instance, studies on a series of 18 piperidine derivatives acting as acetylcholinesterase inhibitors revealed that their activity was predominantly controlled by a topochemical index, with van der Waals volume also playing a role. nih.gov Similarly, QSAR models have been successfully developed to predict the toxicity of 33 different piperidine derivatives against Aedes aegypti, utilizing 2D topological descriptors. nih.gov These models, often developed using techniques like Multiple Linear Regression (MLR), can achieve high predictive accuracy, with determination coefficients (r²) often exceeding 0.85 on training data sets. nih.gov

Table 1: Representative Molecular Descriptors Used in QSAR Studies of Piperidine Analogues This table presents examples of descriptor types and their relevance as found in studies of various piperidine derivatives, illustrating the theoretical basis for a QSAR analysis of this compound.

| Descriptor Type | Specific Descriptor Example | Relevance to Biological Activity | Reference |

| Topological | Topochemical Index (τ) | Correlates with acetylcholinesterase inhibition, indicating the importance of molecular connectivity and branching. | nih.gov |

| Electronic | Energy of HOMO | Influences the molecule's ability to donate electrons in interactions with biological receptors. | nih.gov |

| Steric/Geometrical | Van der Waals Volume (Vω) | Represents the molecule's bulk, which can affect its fit within a receptor's binding site. | nih.gov |

| Indicator | IP1 (Presence of phenoxy piperidinyl group) | A binary descriptor that accounts for the presence or absence of a specific chemical moiety found to influence activity. | jetir.org |

Non-Covalent Interaction Analysis (e.g., Hydrogen Bonding, Dispersion Forces)

The three-dimensional structure and conformational preferences of this compound are governed by a complex interplay of non-covalent interactions, primarily hydrogen bonding and dispersion forces. The piperidine ring itself is not planar and typically adopts a chair conformation to minimize steric strain. The orientation of the butyl and methyl substituents (axial or equatorial) in the cis and trans isomers is determined by the energetic balance of these weak forces.

Hydrogen bonding is a critical interaction for piperidine derivatives. libretexts.org The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, while the N-H proton can act as a hydrogen bond donor. Intermolecular hydrogen bonds, such as N-H···N or N-H···O (with a solvent like water), significantly influence the compound's physical properties and its interactions with biological macromolecules. nih.gov Intramolecular hydrogen bonds are less likely in this compound itself but can become relevant in its protonated form or in more complex analogues. The strength of these bonds affects the stability of different conformers.

Dispersion forces, a type of van der Waals force, are attractive interactions arising from temporary fluctuations in electron density. These forces are present between all molecules and are particularly significant for the nonpolar alkyl (butyl and methyl) substituents of this compound. Gauche interactions, which are a form of steric repulsion resulting from dispersion forces between substituents in close proximity, play a crucial role in determining the most stable chair conformation. lumenlearning.com Generally, substituents prefer an equatorial orientation to minimize destabilizing 1,3-diaxial interactions, which are a manifestation of steric hindrance driven by dispersion forces. lumenlearning.com

Computational studies on analogous 2,5-disubstituted heterocycles provide insight into the energetic differences between isomers and conformers. For example, theoretical calculations on cis- and trans-isomers of 2,5-dimethyl-1,3-dioxane (B14706944) show that the diequatorial chair form of the trans-isomer is the most stable minimum on the potential energy surface. researchgate.net Similar principles apply to this compound, where the trans-isomer with both alkyl groups in equatorial positions is expected to be the most stable conformer. The energy difference between conformers where a substituent is axial versus equatorial can be quantified. For instance, computational modeling of 2-methyl-1-phenylpiperidine shows the axial conformer to be modestly favored over the equatorial one by -1.0 kcal/mol, a preference influenced by a balance of steric and electronic effects. acs.org

Table 2: Calculated Relative Conformational Energies for an Analogous Substituted Piperidine This table shows theoretical energy differences for a related compound, 1-(2-methyl-1-piperidyl)ethanone, illustrating the energetic consequences of non-covalent interactions that would also govern the conformational preferences of this compound isomers. The negative ΔG indicates the axial conformer is more stable.

| Conformer Comparison | Calculation Method | ΔG (kcal/mol) | Primary Influencing Interactions | Reference |

| Axial vs. Equatorial (2-methyl group) | M06-2X level of theory | -3.2 | Steric Hindrance, Dispersion Forces, Pseudoallylic Strain | acs.org |

Mechanistic Investigations of Molecular Interactions Involving 2 Butyl 5 Methylpiperidine

Molecular Recognition Studies with Biological Macromolecules (e.g., Enzyme Active Sites, Receptor Binding Pockets)

In vitro binding assays are essential experimental tools used to quantify the interaction between a ligand and its target protein. These assays provide crucial data on binding affinity (e.g., Kd, Ki) and, in the case of enzymes, the mechanism of inhibition. d-nb.info Enzyme inhibition kinetics, studied through techniques like the Lineweaver-Burk plot, can determine whether an inhibitor acts competitively, non-competitively, or uncompetitively. nih.govnih.gov This information is vital for understanding how a compound achieves its biological effect. d-nb.info

While specific kinetic data for 2-butyl-5-methylpiperidine is not documented in available research, the table below illustrates the typical parameters obtained from such studies for enzyme inhibitors. These parameters are fundamental to characterizing the potency and mechanism of action of any potential inhibitor. lsuhsc.edureadthedocs.ioqmul.ac.uk

Table 1: Representative Data from Enzyme Inhibition Assays

| Parameter | Definition | Typical Value Range | Significance |

|---|---|---|---|

| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | nM to µM | A common measure of inhibitor potency; lower values indicate higher potency. nih.gov |

| Ki | The inhibition constant; the dissociation constant of the enzyme-inhibitor complex. | nM to µM | A more fundamental measure of binding affinity, independent of substrate concentration. nih.gov |

| Km | Michaelis constant; the substrate concentration at which the reaction rate is half of Vmax. | µM to mM | Indicates the affinity of the enzyme for its substrate. lsuhsc.edu |

| Vmax | The maximum rate of an enzyme-catalyzed reaction. | Varies | Represents the highest possible reaction rate when the enzyme is saturated with substrate. lsuhsc.edu |

The three-dimensional structure of a ligand and its target dictates the nature of their interaction. For piperidine (B6355638) derivatives, key structural determinants include:

The Piperidine Ring Conformation: Typically adopting a chair conformation, the orientation of substituents (axial vs. equatorial) can significantly impact binding affinity.

Substituent Properties: The size, lipophilicity, and electronic properties of substituents like the butyl and methyl groups determine how well the ligand fits into the binding pocket and the types of non-covalent interactions it can form. smolecule.comnih.gov

Stereochemistry: The presence of chiral centers, as in this compound, means that different stereoisomers can exhibit vastly different biological activities and binding affinities due to the specific stereochemical requirements of the target's binding site. mdpi.com

Molecular docking studies are computational methods used to predict the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net While no docking studies were found for this compound, a study on the closely related analog, (2S,6R)-2,6-Dibutyl-4-methylpiperidine, provides insight into how such molecules might interact with an enzyme active site. This analog was investigated as a potential inhibitor of α-amylase. nih.gov

Table 2: Molecular Docking Results for a 2,6-Dialkylpiperidine Analog against α-Amylase

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Key Interaction Insights |

|---|---|---|---|

| (2S,6R)-2,6-Dibutyl-4-methylpiperidine | α-Amylase | -5.8 | The alkyl (dibutyl) and methyl groups likely engage in hydrophobic interactions within the enzyme's active site, contributing to the binding affinity. nih.gov |

This data is for an analog and serves to illustrate the potential interactions of the this compound scaffold.

Interaction with Model Membranes or Lipidic Environments (Lipophilicity Modulation)

The ability of a molecule to cross biological membranes, such as the cell membrane or the blood-brain barrier, is heavily influenced by its lipophilicity (its affinity for lipid-like environments). The introduction of alkyl groups like butyl and methyl generally increases a molecule's lipophilicity. smolecule.comresearchgate.net This enhanced lipophilicity can facilitate the passive diffusion of the compound across the lipid bilayer of cell membranes.

The interaction with lipid membranes can be studied using various biophysical techniques and computational simulations. mdpi.comnih.gov These studies can reveal how a molecule partitions into the membrane, its orientation within the bilayer, and its effect on membrane properties such as fluidity and thickness. nih.govmdpi.com While experimental data on the lipophilicity (e.g., LogP) of this compound is not available, computational methods can predict these values, which are useful for estimating a compound's ability to interact with lipidic environments. ambeed.com The bulky tert-butyl groups on some piperidine derivatives are known to enhance lipophilicity and affect their interactions with biological systems. smolecule.com

Mechanistic Pathways of Biochemical Transformations (e.g., Biocatalysis, Metabolism at a Molecular Level)

Biochemical transformations refer to the enzyme-catalyzed conversion of molecules within a biological system. This includes both the deliberate use of enzymes for synthesis (biocatalysis) and the metabolic breakdown of compounds in the body.

Biocatalysis: Enzymes are increasingly used for the synthesis of complex chiral molecules due to their high stereo- and regioselectivity under mild reaction conditions. ucl.ac.ukcore.ac.uk The synthesis of substituted piperidines is an active area of biocatalytic research. For instance, a dual-enzyme cascade has been developed for the stereoselective synthesis of 2-(sec-butyl)piperidine, an isomer of this compound. acs.org This process utilizes an ene-reductase (ERed) and an imine reductase (IRed) in a one-pot reaction to create two stereocenters with high purity. acs.org Similarly, transaminases (TAs) have been employed in biocatalytic cascades to produce enantiomerically pure 2-substituted piperidines from keto-amine precursors, which spontaneously cyclize before a final reduction step. nih.govacs.org

Metabolism: At a molecular level, metabolism involves enzymatic reactions (primarily by cytochrome P450 enzymes) that modify foreign compounds (xenobiotics) to facilitate their excretion. smolecule.com The piperidine ring and its alkyl substituents can be sites of metabolic reactions such as oxidation (hydroxylation). The metabolic stability of a drug candidate is a critical parameter, and medicinal chemists often modify structures to block or reduce metabolism at susceptible positions, for example by introducing fluorine atoms or replacing a metabolically liable ring with a more stable one. acs.org

Role As a Synthetic Intermediate and Building Block in Complex Molecule Construction

Application in the Synthesis of Natural Product Analogues

The 2,5-dialkylpiperidine motif is the core structure of numerous alkaloids isolated from various natural sources, including the venoms of fire ants (Solenopsis species) and the skin of poison dart frogs (Dendrobatidae family). acs.orgvascularcell.com These natural products, such as solenopsin (B1210030) and various dendrobate alkaloids, exhibit significant biological activities, including antimicrobial, anti-angiogenic, and neurological effects. vascularcell.com

2-Butyl-5-methylpiperidine serves as an ideal starting point for the synthesis of analogues of these natural products. In drug discovery, creating structural analogues of a bioactive natural product is a common strategy to improve potency, selectivity, and pharmacokinetic properties, or to simplify the molecular structure while retaining the desired activity. By using this compound as a scaffold, chemists can systematically modify other parts of the molecule to explore structure-activity relationships (SAR). For example, enantioselective syntheses of alkaloids like (+)-pseudoconhydrine have been achieved using strategies that could be adapted to incorporate the this compound core. researchgate.netub.edu

Table 1: Representative Natural Products Featuring a 2,5-Disubstituted Piperidine (B6355638) Core

| Natural Product | Typical Source | Biological Relevance (General) |

|---|---|---|

| Solenopsin A | Fire Ant Venom | Antimicrobial, Anti-angiogenic, Ceramide-like activity vascularcell.com |

| Pumiliotoxin C | Poison Dart Frogs | Cardiotonic, Myotonic |

| Pseudoconhydrine | Poison Hemlock | Neurological effects |

The synthesis of analogues based on the this compound scaffold allows researchers to fine-tune the biological activity observed in these natural products for potential therapeutic applications.

Use in the Preparation of Heterocyclic Compound Libraries

In modern drug discovery, the creation of compound libraries with high structural diversity is crucial for identifying novel hit compounds against biological targets. nih.govgrafiati.com Piperidine-containing compounds are one of the most important building blocks in medicinal chemistry. mdpi.com The sp³-rich, three-dimensional nature of the piperidine ring is highly desirable for library synthesis, as it allows for better exploration of chemical space compared to flat, aromatic systems. oup.comresearchgate.net

This compound is an excellent candidate for inclusion in combinatorial libraries for several reasons:

Defined Stereochemistry: The cis/trans relationship of the butyl and methyl groups provides a rigid and defined three-dimensional orientation for further functionalization.

Tunable Properties: The secondary amine of the piperidine ring serves as a convenient handle for derivatization, allowing for the attachment of a wide variety of chemical groups through reactions like N-alkylation, N-acylation, or reductive amination.

Natural Product-Like Character: Its resemblance to alkaloid cores makes the resulting library "natural product-like," a feature often associated with higher hit rates in biological screening. scielo.br

The process often involves solid-phase synthesis, where the piperidine scaffold is anchored to a resin and subsequently reacted with a diverse set of building blocks. grafiati.com This modular approach enables the rapid generation of thousands of unique compounds, each containing the core this compound structure but differing in the substituents attached to the nitrogen atom. nih.govwipo.int Such libraries are then screened against various biological targets, such as enzymes or receptors, to identify new lead compounds for drug development. nih.gov

Integration into Modular Synthetic Routes for Advanced Materials or Probes

Modular synthesis is a powerful strategy where complex molecules are assembled from pre-synthesized, well-defined building blocks or "modules." oup.comnih.gov This approach offers greater flexibility and efficiency than a purely linear synthesis. This compound can function as a key module, providing a robust, non-aromatic heterocyclic core early in a synthetic sequence.

Precursor for the Development of New Synthetic Reagents or Catalysts

The chiral backbone and the reactive secondary amine of this compound make it a potential precursor for the development of novel synthetic reagents or catalysts.

Chiral Ligands: The nitrogen atom can be functionalized with groups that can coordinate to metal centers. By attaching phosphine, pyridine (B92270), or other coordinating moieties to the piperidine nitrogen, new chiral ligands can be synthesized. acs.org These ligands, when complexed with transition metals (e.g., rhodium, palladium, iridium), can be used to catalyze asymmetric reactions, where the stereochemistry of the this compound backbone influences the stereochemical outcome of the reaction.

Organocatalysts: Chiral secondary amines are a cornerstone of organocatalysis, particularly in enamine and iminium ion catalysis. While proline and its derivatives are most common, substituted piperidines also serve as effective catalysts. This compound could be employed directly as a chiral base or as a catalyst for reactions like asymmetric aldol (B89426) or Michael additions. fluorochem.co.uk The butyl and methyl groups would influence the steric environment around the catalytic site, potentially leading to unique selectivity.

The development of new catalysts from readily available building blocks like this compound is an active area of research aimed at expanding the toolbox of synthetic chemists for creating complex molecules with high stereocontrol.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Solenopsin A |

| Pumiliotoxin C |

| (+)-Pseudoconhydrine |

| (+)-Dihydropinidine |

| Vandetanib |

Advanced Analytical Methodologies for 2 Butyl 5 Methylpiperidine and Its Derivatives in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for the analysis of piperidine (B6355638) alkaloids, enabling the separation of the target analyte from complex matrices and the resolution of closely related structural isomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally unstable piperidine compounds. When coupled with advanced detectors like high-resolution mass spectrometry (HRMS) and quadrupole time-of-flight (Q-TOF) mass analyzers, it provides exceptional sensitivity and specificity. nih.govaustinpublishinggroup.com This combination allows for the precise determination of the molecular weight of 2-butyl-5-methylpiperidine, aiding in its unambiguous identification through accurate mass measurements. nih.gov

LC-HRMS/MS methods can be developed for the direct characterization of substituted piperidine alkaloids in various extracts. researchgate.net The use of electrospray ionization (ESI) in positive mode is common for these nitrogen-containing compounds, as the piperidine nitrogen is readily protonated. nih.gov The fragmentation patterns generated in the tandem mass spectrometer (MS/MS) provide structural information that can confirm the identity of the analyte and characterize its derivatives. researchgate.net

Table 1: Illustrative HPLC-HRMS Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B) | Ensures efficient elution and good peak shape. Formic acid aids in protonation for MS detection. |

| Flow Rate | 0.3 mL/min | Optimal for analytical scale separation and ESI efficiency. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes the basic piperidine nitrogen. |

| Mass Analyzer | Q-TOF or Orbitrap | Provides high mass accuracy (< 5 ppm) for confident formula determination. |

| Scan Mode | Full Scan MS and Data-Dependent MS/MS | Detects all ions within a mass range and automatically fragments significant peaks for structural confirmation. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is sufficiently volatile for GC analysis, derivatization may be employed to improve chromatographic peak shape and thermal stability. jfda-online.com GC-MS provides excellent separation efficiency and yields characteristic mass spectra based on electron ionization (EI), which are highly reproducible and ideal for library matching. researchgate.net

The EI mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the butyl and methyl substituents, as well as fragmentation of the piperidine ring. The base peak is often associated with the loss of the largest alkyl substituent from the α-carbon to the nitrogen, a common fragmentation pathway for N-alkyl piperidines. nist.gov

Table 2: Predicted Characteristic GC-MS Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 155 | [M]⁺ (Molecular Ion) | Intact ionized molecule. |

| 140 | [M - CH₃]⁺ | Loss of the C-5 methyl group. |

| 98 | [M - C₄H₉]⁺ | Alpha-cleavage, loss of the C-2 butyl group. Likely a major fragment. |

| 84 | Piperidine ring fragment | Various ring cleavage pathways. |

Note: This table is predictive, based on common fragmentation patterns of substituted piperidines. researchgate.netnist.gov

This compound possesses two stereocenters (at C-2 and C-5), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Since enantiomers often exhibit different biological activities, their separation and quantification are critical. americanpharmaceuticalreview.com Chiral chromatography, using either HPLC or Supercritical Fluid Chromatography (SFC), is the primary method for this purpose. nih.govmdpi.com

This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. mdpi.com Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for separating a broad range of chiral compounds, including alkaloids. researchgate.netsigmaaldrich.com The determination of enantiomeric excess (% ee) is crucial for evaluating the stereoselectivity of synthetic routes or for studying stereospecific interactions in biological systems.

Table 3: Examples of Chiral Stationary Phases for Piperidine Alkaloid Separation

| Chiral Stationary Phase (CSP) Type | Example Column Name | Typical Mobile Phase Mode | Interaction Mechanism |

|---|---|---|---|

| Polysaccharide Derivatives | Astec® CHIROBIOTIC®, Lux® Cellulose, Chiralcel® OD | Normal Phase, Polar Organic, Reversed-Phase | Hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polymer. sigmaaldrich.com |

| Macrocyclic Antibiotics | Astec® CHIROBIOTIC® V (Vancomycin) or T (Teicoplanin) | Reversed-Phase, Polar Organic | Complex mechanisms involving inclusion, hydrogen bonding, and ionic interactions. sigmaaldrich.com |

| Pirkle-type (Brush-type) | (S,S)-Whelk-O® 1 | Normal Phase | π-π interactions, hydrogen bonding, and dipole stacking. |

Derivatization Strategies for Enhanced Detection and Quantification in Complex Research Matrices

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. libretexts.org For this compound, this can be essential for enhancing detection sensitivity, improving chromatographic performance, or enabling analysis by a particular technique. jfda-online.comscience.gov

In HPLC, derivatization can be used to attach a chromophore or fluorophore to the molecule, significantly enhancing its detectability by UV-Visible or fluorescence detectors, which is useful when MS detection is not available or desired. libretexts.org For GC analysis, derivatization can increase volatility and thermal stability while reducing peak tailing caused by the interaction of the basic amine with active sites in the GC system. jfda-online.com

Pre-column derivatization, where the reaction occurs before the sample is injected into the chromatograph, is a common approach. nih.govmdpi.com Reagents such as 4-toluenesulfonyl chloride can react with the secondary amine of the piperidine ring to form a sulfonamide derivative that has strong UV absorbance. researchgate.net For GC-MS, acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) not only improves chromatographic behavior but also introduces specific mass shifts and fragmentation patterns that can aid in identification. researchgate.net

Table 4: Derivatization Strategies for Piperidine Analysis

| Technique | Derivatizing Reagent | Purpose | Resulting Derivative |

|---|---|---|---|

| HPLC-UV | 4-Toluene Sulfonyl Chloride | Introduce a strong UV chromophore. | N-Tosyl-piperidine |

| HPLC-Fluorescence | Dansyl Chloride | Attach a highly fluorescent tag. | N-Dansyl-piperidine |

| GC-MS / GC-ECD | Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA) | Improve volatility and thermal stability; introduce fluorine atoms for sensitive Electron Capture Detection (ECD). | N-Trifluoroacetyl-piperidine |

| GC-MS | Silylating agents (e.g., BSTFA) | Block the active amine hydrogen, reducing adsorption and peak tailing. | N-Trimethylsilyl-piperidine |

Method Development and Validation for Trace Analysis in Experimental Systems

For the reliable quantification of this compound in research matrices (e.g., biological fluids, environmental samples), the analytical method must be properly developed and validated. Method validation ensures that the method is fit for its intended purpose, providing accurate and reproducible data. unodc.org Key validation parameters are established according to guidelines from bodies like the International Council for Harmonisation (ICH). researchgate.net

The process involves systematically evaluating the method's performance characteristics:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies on spiked samples. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels (repeatability, intermediate precision). jyoungpharm.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. semanticscholar.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. semanticscholar.org

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 5: Typical Method Validation Parameters and Acceptance Criteria for Trace Analysis

| Parameter | Description | Common Acceptance Criterion |

|---|---|---|

| Linearity (Correlation Coefficient) | Measures the fit of the calibration curve. | R² ≥ 0.995 |

| Accuracy (Recovery) | Percentage of true concentration recovered. | 80 - 120% |

| Precision (RSD) | Relative Standard Deviation of replicate measurements. | ≤ 15% (≤ 20% at LOQ) |

| Limit of Quantitation (LOQ) | Lowest quantifiable concentration. | Signal-to-Noise ratio ≥ 10 |

| Limit of Detection (LOD) | Lowest detectable concentration. | Signal-to-Noise ratio ≥ 3 |

Source: Adapted from general principles outlined in analytical validation guidelines. nih.govjyoungpharm.orgsemanticscholar.org

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways to Chiral 2-Butyl-5-methylpiperidine

The development of efficient and stereoselective synthetic routes to chiral piperidines is a cornerstone of medicinal chemistry. nih.govacs.org While numerous methods exist for the synthesis of substituted piperidines, the focus for derivatives like this compound is shifting towards greener, more atom-economical, and highly enantioselective approaches.

Future efforts will likely concentrate on the following areas: